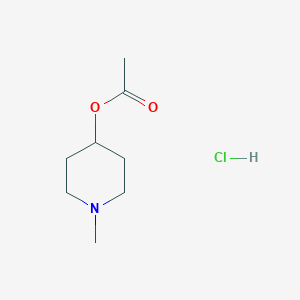
Methyl-d3-eugenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl eugenol, also known as allylveratrol, is a natural chemical compound classified as a phenylpropene, a type of phenylpropanoid . It is the methyl ether of eugenol and plays a significant role in insect behavior and pollination . It is found in various essential oils and in over 450 species from 80 families of both angiosperm and gymnosperm families .
Synthesis Analysis
Eugenol derivatives, including Methyl-d3-eugenol, are produced by esterification reactions in the hydroxyl group (-OH) of eugenol with different carboxylic acids and also by addition reactions in the double bond of the allyl group . One of the examples is the synthesis of organonitrogen compound through the Ritter reaction . Eugenol as a carbocation precursor is reacted with acetonitrile, in the presence of a strong acid catalyst H2SO4, to form organonitrogen compounds .Molecular Structure Analysis
The molecular structure of eugenol and its derivatives, including Methyl-d3-eugenol, involves esterification reactions in the hydroxyl group (-OH) of the eugenol molecule’s phenol . Structural changes located in the double bond affect the capacity of capturing radicals .Chemical Reactions Analysis
Eugenol and its derivatives undergo various chemical reactions. For instance, eugenol induces cytotoxicity, inhibits phases of the cell cycles, programmed cell death, and auto-phagocytosis in studied cancer lines .Physical And Chemical Properties Analysis
Eugenol has low chemical stability and is sensitive to oxidation and various chemical interactions . When orally administered, it is rapidly absorbed by various organs and metabolized in the liver .Safety and Hazards
Methyl eugenol may cause respiratory irritation, skin irritation, serious eye irritation, and swallowing a small quantity of this material will result in a serious health hazard . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or clothing .
Future Directions
The current understanding of molecular mechanisms modulated by eugenol by intervening in different signaling pathways could lay down a strong foundation to pierce into the effect of eugenol in altering the bioenergetics of cellular metabolisms associated with cancer pathogenesis, which could rather propel clinical applications of eugenol .
properties
CAS RN |
89171-89-1 |
|---|---|
Product Name |
Methyl-d3-eugenol |
Molecular Formula |
C11H11D3O2 |
Molecular Weight |
181.25 |
Purity |
95% min. |
synonyms |
Methyl-d3-eugenol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(5S,10S,13S,16R)-10,13-dimethyl-17-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-[1,3]dioxolan]-16-yl trifluoromethanesulfonate](/img/structure/B1147682.png)